molecular formula C14H6Cl2N8S B14941831 6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B14941831
M. Wt: 389.2 g/mol
InChI Key: QWNZGGXFNIJCPL-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It is characterized by the presence of multiple nitrogen-containing rings, including tetrazole, triazole, and thiadiazole moieties. These structural features make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Construction of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound.

    Assembly of the Thiadiazole Ring: This can be done by reacting thiosemicarbazide with a suitable dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development, particularly targeting diseases that involve specific molecular pathways.

Industry

In the industrial sector, it might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-1,2,4-triazole
  • 6-(1,2,3,4-Tetrazolo[1,5-a]pyridin-6-yl)-1,3,4-thiadiazole

Uniqueness

The uniqueness of 3-(3,5-dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of multiple nitrogen-containing rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H6Cl2N8S

Molecular Weight

389.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(tetrazolo[1,5-a]pyridin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6Cl2N8S/c15-9-3-8(4-10(16)5-9)12-18-19-14-24(12)20-13(25-14)7-1-2-11-17-21-22-23(11)6-7/h1-6H

InChI Key

QWNZGGXFNIJCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1C3=NN4C(=NN=C4S3)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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